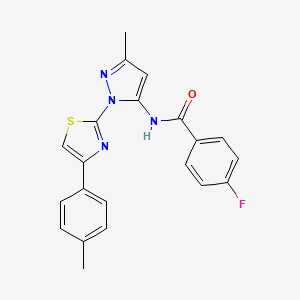

4-fluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

Description

This compound features a benzamide core substituted with a fluorine atom at the para position (4-fluoro), linked to a pyrazole ring bearing a 3-methyl group. The pyrazole is further connected to a thiazole ring substituted with a p-tolyl (4-methylphenyl) group. The fluorine atom likely enhances metabolic stability and binding affinity through electronic effects, while the p-tolyl group may influence lipophilicity and steric interactions .

Properties

IUPAC Name |

4-fluoro-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4OS/c1-13-3-5-15(6-4-13)18-12-28-21(23-18)26-19(11-14(2)25-26)24-20(27)16-7-9-17(22)10-8-16/h3-12H,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIZXILYFCXQOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting p-tolylthiourea with α-haloketones under basic conditions.

Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the cyclization of hydrazines with 1,3-diketones.

Coupling of Thiazole and Pyrazole Rings: The thiazole and pyrazole rings are coupled using a suitable linker, often through a condensation reaction.

Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.

Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the thiazole ring, forming corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, leading to amines or alcohols.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or chlorinating agents can be used for halogenation reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-Cancer Activity

Recent studies have highlighted the potential of thiazole and pyrazole derivatives as anti-cancer agents. Compounds similar to 4-fluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide have shown promising results in inhibiting cancer cell proliferation. For instance:

- Mechanism of Action : These compounds often act by inhibiting specific kinases involved in cancer cell signaling pathways, leading to reduced cell growth and increased apoptosis.

- Case Studies : In vitro tests have demonstrated that thiazole-based compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For example, a derivative with a similar scaffold was found to induce apoptosis through the activation of caspase pathways .

2. Anti-Inflammatory Properties

The compound's structure suggests potential anti-inflammatory properties, which are critical in treating conditions such as arthritis and other inflammatory diseases.

- Research Findings : Studies have indicated that thiazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6. This inhibition can significantly reduce inflammation markers in animal models .

Antimicrobial Applications

1. Antibacterial Activity

The presence of the thiazole moiety has been associated with enhanced antibacterial properties. Research has shown that compounds similar to this compound exhibit activity against a range of bacterial strains.

- Mechanism : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

2. Antifungal Activity

Thiazole derivatives have also been explored for their antifungal properties. The compound's ability to inhibit fungal growth makes it a candidate for further development in antifungal therapies.

Data Summary

| Application | Mechanism of Action | Notable Findings |

|---|---|---|

| Anti-Cancer | Inhibition of kinase pathways | Induces apoptosis in cancer cell lines |

| Anti-Inflammatory | Inhibition of cytokine production | Reduces inflammation markers in animal models |

| Antibacterial | Disruption of cell wall synthesis | Effective against various bacterial strains |

| Antifungal | Inhibition of fungal growth | Potential for development as antifungal therapy |

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to its observed biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby disrupting the growth of cancer cells or pathogens.

Comparison with Similar Compounds

Structural Features

The target compound shares core structural elements with several analogs:

Key Observations :

- Thiazole Modifications : The p-tolyl-thiazole in the target compound contrasts with the 4-fluorophenyl-thiazole in 9b . Electron-withdrawing fluorine may enhance polarity, whereas p-tolyl increases lipophilicity.

- Pyrazole Variations : The 3-methylpyrazole in the target differs from 3k ’s dual p-tolyl-pyrazole system, which may reduce conformational flexibility .

Physicochemical Properties

- Melting Points: Target Compound: Not reported in evidence, but analogs like 3k (mp 133–135°C) and 9b (likely >200°C based on similar structures) suggest that fluorine and aromaticity elevate melting points via dipole interactions and π-stacking . 4b (): Melts at 120–122°C, lower than the target likely due to the hydrazine group disrupting crystallinity .

Spectroscopic Data :

Key Advantages and Limitations

- Advantages of Target Compound: Fluorine improves metabolic stability vs. non-halogenated analogs . p-Tolyl-thiazole balances lipophilicity for membrane permeability.

- Limitations :

Biological Activity

4-Fluoro-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The compound has a complex structure that includes a thiazole ring, a pyrazole moiety, and a benzamide group. Its chemical formula can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through:

- Inhibition of specific enzymes : The presence of the thiazole and pyrazole rings suggests potential enzyme inhibition properties.

- Antimicrobial activity : Similar compounds have shown effectiveness against bacteria and fungi.

Antimicrobial Activity

Recent studies have indicated that derivatives containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, compounds with similar structures demonstrated:

- Minimum Inhibitory Concentration (MIC) values ranging from 25 to 50 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Enhanced antifungal activity against Candida albicans and Aspergillus niger, with some derivatives showing MIC values lower than standard antifungal agents .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 25 | |

| Compound B | E. coli | 30 | |

| Compound C | C. albicans | 32 |

Anti-inflammatory Activity

Compounds featuring the pyrazole structure have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For example, studies have shown that certain pyrazole derivatives significantly reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Research into the anticancer properties of similar benzamide derivatives has revealed promising results:

- Compounds were tested against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer), showing IC50 values in the low micromolar range .

- The mechanism appears to involve apoptosis induction and cell cycle arrest, primarily through the inhibition of key signaling pathways involved in tumor growth .

Table 2: Anticancer Activity of Related Compounds

Case Studies

Several case studies have highlighted the potential of compounds similar to this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of thiazole-containing compounds against clinical isolates of E. coli. The results indicated a significant reduction in bacterial growth with an MIC comparable to that of traditional antibiotics .

- Investigation into Anti-inflammatory Properties : In vivo studies demonstrated that a related pyrazole derivative significantly reduced paw edema in rats, indicating strong anti-inflammatory activity .

- Evaluation of Anticancer Potential : A series of benzamide derivatives were screened for their cytotoxic effects on various cancer cell lines, revealing that modifications at specific positions greatly enhanced their anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.